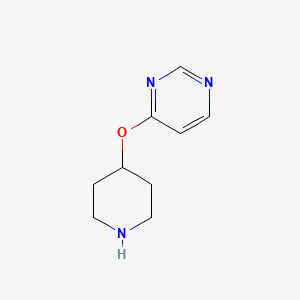

4-(Piperidin-4-yloxy)pyrimidine

描述

Structure

3D Structure

属性

分子式 |

C9H13N3O |

|---|---|

分子量 |

179.22 g/mol |

IUPAC 名称 |

4-piperidin-4-yloxypyrimidine |

InChI |

InChI=1S/C9H13N3O/c1-4-10-5-2-8(1)13-9-3-6-11-7-12-9/h3,6-8,10H,1-2,4-5H2 |

InChI 键 |

AQOOEYUGDLSSRH-UHFFFAOYSA-N |

规范 SMILES |

C1CNCCC1OC2=NC=NC=C2 |

产品来源 |

United States |

Contextualization Within the Chemistry of Pyrimidine and Piperidine Scaffolds

The distinct properties of 4-(Piperidin-4-yloxy)pyrimidine are intrinsically linked to its constituent heterocyclic systems: pyrimidine (B1678525) and piperidine (B6355638). The pyrimidine ring, a diazine with nitrogen atoms at positions 1 and 3, is a fundamental unit in numerous biologically crucial molecules, including the nucleobases uracil, thymine, and cytosine, which form the genetic blueprint of life. researchgate.net This inherent biological relevance has rendered the pyrimidine scaffold a "privileged structure" in drug discovery, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. nih.govdntb.gov.ua The pyrimidine core's ability to participate in hydrogen bonding and other molecular interactions makes it an attractive framework for designing enzyme inhibitors and receptor antagonists. researchgate.net

Complementing the pyrimidine is the piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom. The piperidine scaffold is a common feature in many natural alkaloids and synthetic pharmaceuticals. researchgate.net Its conformational flexibility and the basicity of the nitrogen atom allow it to interact favorably with biological targets. The incorporation of a piperidine moiety can enhance a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for drug-like characteristics. scbt.com

The fusion of these two scaffolds via an ether linkage in this compound creates a molecule with a unique three-dimensional architecture and a rich potential for chemical modification. The secondary amine of the piperidine ring and the electron-deficient nature of the pyrimidine ring offer multiple reactive sites for further functionalization, making it a highly adaptable building block.

Significance As a Versatile Chemical Synthon and Heterocyclic Building Block

The utility of 4-(Piperidin-4-yloxy)pyrimidine as a versatile chemical synthon is a cornerstone of its importance in synthetic chemistry. A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. In practice, this compound serves as a tangible building block, providing a pre-formed, functionalized core onto which additional complexity can be readily introduced.

The synthesis of derivatives often involves the secondary amine of the piperidine (B6355638) ring. For instance, a common synthetic strategy involves the condensation of a chloropyrimidine with a protected 4-hydroxypiperidine, followed by deprotection of the piperidine nitrogen. google.com This newly liberated amine can then undergo a variety of reactions, such as acylation, alkylation, or reductive amination, to introduce diverse substituents.

A notable application of this scaffold is in the development of potent inhibitors for various enzymes. For example, derivatives of piperidin-4-yl-aminopyrimidine have been designed as non-nucleoside HIV-1 reverse transcriptase inhibitors. nih.gov In these molecules, the pyrimidine (B1678525) core mimics the natural nucleobases, while the substituted piperidine tail can be modified to optimize binding within the enzyme's active site. Similarly, pyrido[2,3-d]pyrimidine (B1209978) derivatives, which can be synthesized from pyrimidine precursors, have shown promise as PIM-1 kinase inhibitors for cancer therapy. rsc.org

The general synthetic route to such derivatives often involves the initial coupling of the two heterocyclic rings, followed by diversification at the piperidine nitrogen. This modular approach allows for the systematic exploration of the chemical space around the core scaffold, facilitating the optimization of biological activity.

Overview of Current Research Trajectories and Methodological Approaches in Its Study

Retrosynthetic Analysis of the this compound Core Structure

A retrosynthetic analysis of the this compound core structure reveals several key disconnection points, guiding the design of synthetic pathways. The most intuitive disconnection is at the ether linkage, breaking the molecule into a pyrimidine (B1678525) precursor and a piperidin-4-ol fragment. This suggests a nucleophilic substitution reaction where the oxygen of piperidin-4-ol attacks an activated pyrimidine ring.

Another strategic disconnection involves breaking the C-N bonds of the pyrimidine ring itself. This approach considers the construction of the pyrimidine ring from acyclic precursors, such as a 1,3-dicarbonyl compound or its equivalent, and an amidine or urea (B33335) derivative. advancechemjournal.com This strategy is particularly useful for creating diverse substitution patterns on the pyrimidine core.

Conventional Synthetic Routes and Mechanistic Considerations

Traditional methods for synthesizing this compound and its analogs have been well-established, primarily relying on nucleophilic aromatic substitution, pyrimidine ring formation through cyclization, and multi-step sequences from simple starting materials.

Nucleophilic Aromatic Substitution (SNAr) Approaches to Pyrimidine Ether Formation

The formation of the ether linkage in this compound is commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the reaction of a suitably activated pyrimidine, typically a 4-halopyrimidine or a pyrimidine with another good leaving group at the C4 position, with piperidin-4-ol.

The regioselectivity of SNAr reactions on di-substituted pyrimidines, such as 2,4-dichloropyrimidine (B19661), is a critical consideration. Generally, nucleophilic attack is favored at the C4 position over the C2 position. stackexchange.com This preference is attributed to the greater electron deficiency at C4, which can be rationalized by examining the resonance structures of the Meisenheimer intermediate. stackexchange.com However, the regioselectivity can be influenced by the presence of other substituents on the pyrimidine ring. Electron-donating groups at the C6 position can sometimes lead to C2 selectivity. wuxiapptec.com

The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of piperidin-4-ol, generating a more potent nucleophile. Common bases include sodium hydride, potassium carbonate, or organic bases like triethylamine. The choice of solvent can also influence the reaction rate and yield, with polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being frequently employed. nih.govnih.gov

A general scheme for this approach is the reaction of 4-chloropyrimidine (B154816) with N-protected piperidin-4-ol, followed by deprotection. The protection of the piperidine nitrogen is often necessary to prevent side reactions. google.com

Cyclization Reactions for Pyrimidine Ring Assembly

An alternative to functionalizing a pre-existing pyrimidine ring is to construct the ring itself through cyclization reactions. mdpi.com This "bottom-up" approach offers significant flexibility in introducing a variety of substituents onto the pyrimidine core. growingscience.com

A common method involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with an amidine or a related N-C-N fragment like urea or thiourea. advancechemjournal.com For the synthesis of this compound, a precursor incorporating the piperidin-4-yloxy moiety at the appropriate position of the 1,3-dicarbonyl component would be required.

For instance, a β-ketoester bearing the piperidin-4-yloxy group could be reacted with formamidine (B1211174) to yield the desired pyrimidine ring. The reaction proceeds through the initial formation of an enamine, followed by intramolecular cyclization and subsequent dehydration or aromatization. organic-chemistry.org Various catalysts, including both acid and base, can be used to promote these cyclization reactions. mdpi.com

Multi-Step Synthesis Pathways from Readily Available Precursors

The synthesis of this compound can also be accomplished through multi-step pathways starting from simple and readily available chemical building blocks. These routes often combine several of the fundamental reactions discussed above.

One such pathway could begin with the synthesis of a substituted pyrimidine-4-ol (or 4-hydroxypyrimidine). This intermediate can then be converted to a more reactive species, such as a 4-chloropyrimidine, using a chlorinating agent like phosphorus oxychloride (POCl3). The resulting 4-chloropyrimidine can then undergo an SNAr reaction with N-protected piperidin-4-ol, as described previously. google.com The final step would involve the removal of the protecting group from the piperidine nitrogen.

Another multi-step strategy involves the initial synthesis of a substituted piperidine derivative which is then coupled to the pyrimidine ring. For example, a derivative of piperidin-4-one can be synthesized and then reduced to the corresponding piperidin-4-ol. asianpubs.org This pre-functionalized piperidine can then be used in a nucleophilic substitution reaction with an activated pyrimidine.

Modern Synthetic Advancements and Techniques

In recent years, modern synthetic methodologies have been applied to the synthesis of pyrimidine derivatives, offering improvements in efficiency, selectivity, and functional group tolerance. Catalytic approaches, in particular, have become increasingly prominent.

Catalytic Approaches in Synthesis (e.g., Palladium-Catalyzed Cross-Coupling)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of a wide array of organic molecules, including pyrimidine derivatives. rsc.org These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

While direct palladium-catalyzed C-O cross-coupling to form the ether linkage in this compound is less common than SNAr, related palladium-catalyzed reactions are crucial for the synthesis of more complex derivatives. For example, the Suzuki, Stille, or Hiyama cross-coupling reactions can be used to introduce various substituents at different positions on the pyrimidine ring. elsevierpure.comresearchgate.net These reactions typically involve the coupling of a halopyrimidine with an organoboron, organotin, or organosilicon reagent, respectively, in the presence of a palladium catalyst and a suitable ligand. researchgate.net

For instance, a 2,4-dichloropyrimidine can be selectively functionalized at the C4 position via an SNAr reaction with piperidin-4-ol, and the remaining chloro group at the C2 position can then be subjected to a palladium-catalyzed cross-coupling reaction to introduce an aryl or other group. figshare.com This sequential functionalization provides a powerful tool for building molecular diversity.

Furthermore, palladium catalysis can be employed in the synthesis of the pyrimidine ring itself. For example, cascade reactions involving palladium-catalyzed amination and cyclization have been developed for the construction of fused pyrimidine systems. rsc.org

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective methods to access chiral analogues of this compound is crucial for exploring their structure-activity relationships (SAR) in drug discovery. The chirality can be introduced either in the piperidine ring or through substituents on either moiety.

A key strategy for synthesizing chiral analogues involves the use of enantiomerically pure building blocks. For instance, the synthesis can start from a chiral piperidin-4-ol. Asymmetric synthesis of substituted piperidin-4-ols can be achieved through various methods, including organocatalytic multicomponent reactions. One such approach involves a triple-domino Michael/aza-Henry/cyclization reaction between 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines, catalyzed by a quinine-derived squaramide, to produce tetrahydropyridines with three contiguous stereogenic centers, which can then be converted to the desired chiral piperidinols. nih.gov Another method is the aza-Prins cyclization, which provides a highly diastereoselective route to cis-4-hydroxypiperidines, including those with a quaternary stereocenter at the C4 position. rsc.org

Once the chiral piperidin-4-ol is obtained, it can be coupled with a suitable pyrimidine derivative, typically a 4-halopyrimidine, via a Williamson ether synthesis to yield the target chiral this compound analogue.

Alternatively, chiral resolution of a racemic mixture of this compound or its precursors can be employed. This can be achieved through classical methods involving the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the enantiomers.

Furthermore, asymmetric synthesis can be applied to introduce chirality on the pyrimidine ring or its substituents. For example, chiral pyrimidine-substituted diester D-A cyclopropanes have been synthesized with high enantioselectivity via asymmetric cyclopropanation of phenyliodonium (B1259483) ylides. These can then be converted to chiral pyrimidine nucleoside analogues. slideshare.net While not a direct synthesis of the title compound, this illustrates the potential for creating chiral pyrimidine-based building blocks.

A practical asymmetric synthesis of a potent aminopiperidine-fused imidazopyridine DPP-4 inhibitor has been developed, showcasing a three-component cascade coupling with a chiral nitro diester to assemble the functionalized piperidinone skeleton. nih.gov This highlights the intricate stereocontrolled routes that can be designed for complex piperidine-containing molecules.

Table 1: Examples of Chiral Building Blocks and Synthetic Strategies

| Chiral Building Block/Strategy | Description | Key Features |

| Chiral Piperidin-4-ol | Enantiomerically pure piperidin-4-ol used as a starting material. | Allows for the direct introduction of a stereocenter in the piperidine ring. |

| Asymmetric Aza-Prins Cyclization | Diastereoselective synthesis of cis-4-hydroxypiperidines. rsc.org | Access to C2 and C4 substituted piperidines with a C4 quaternary stereocenter. |

| Organocatalytic Domino Reaction | Michael/aza-Henry/cyclization cascade to form highly substituted tetrahydropyridines. nih.gov | Creates three contiguous stereocenters with high enantioselectivity. |

| Chiral Resolution | Separation of enantiomers from a racemic mixture using a chiral resolving agent. | A classical and often effective method for obtaining pure enantiomers. |

| Asymmetric Cyclopropanation | Synthesis of chiral pyrimidine-substituted cyclopropanes. slideshare.net | Potential for creating chiral pyrimidine building blocks for further elaboration. |

Applications of Flow Chemistry and Continuous Synthesis

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and scale-up. mdpi.comresearchgate.netrsc.org The synthesis of heterocyclic compounds, including pyrimidine derivatives, has significantly benefited from this technology. researchgate.net

The synthesis of this compound and its derivatives is well-suited for flow chemistry applications. The core Williamson ether synthesis, involving the reaction of a 4-halopyrimidine with piperidin-4-ol, can be efficiently performed in a flow reactor. This allows for precise control over reaction temperature and residence time, often leading to higher yields and purity compared to batch processes.

A notable example of a related synthesis in flow is the preparation of various pyrimidinone derivatives through a retro-Diels-Alder reaction in a continuous-flow setup, demonstrating the feasibility of high-temperature reactions with short residence times. mdpi.com Furthermore, a two-step tandem synthesis of sugar-containing pyrimidine derivatives has been successfully demonstrated in continuous-flow microreactors, highlighting the ability to couple reaction steps without intermediate purification. rsc.orgnih.gov

Flow chemistry also enables the safe use of hazardous reagents and intermediates. For instance, the generation and use of diazoalkanes in the synthesis of pyrazoles has been safely conducted in a continuous flow system. nih.gov This is relevant as some synthetic routes towards functionalized pyrimidines might involve unstable intermediates.

The modular nature of flow chemistry allows for the "assembly-line" synthesis of complex molecules. nih.gov This approach could be applied to the synthesis of this compound derivatives by sequentially performing the core ether formation followed by in-line functionalization of the pyrimidine or piperidine moieties.

Table 2: Advantages of Flow Chemistry in the Synthesis of this compound Derivatives

| Advantage | Description | Relevance to Synthesis |

| Enhanced Control | Precise control over temperature, pressure, and residence time. mdpi.com | Optimization of reaction conditions for higher yields and purity. |

| Improved Safety | Small reaction volumes minimize risks associated with hazardous reagents and exothermic reactions. nih.gov | Safer handling of potentially reactive intermediates. |

| Increased Efficiency | Reduced reaction times and potential for higher throughput. rsc.orgnih.gov | Faster synthesis and screening of derivative libraries. |

| Automation & Scale-up | Straightforward automation and scalability from lab to production. mdpi.com | Facilitates the production of larger quantities of the compound. |

| Telescoped Reactions | Coupling of multiple reaction steps without intermediate isolation. rsc.orgresearchgate.netnih.gov | Streamlined synthesis and reduced waste generation. |

Strategies for Functionalization and Derivatization of the Core Scaffold

The this compound core offers multiple sites for functionalization, allowing for the generation of diverse libraries of compounds for biological screening.

Substituent Introduction on the Pyrimidine Moiety

The pyrimidine ring can be functionalized at various positions to modulate the electronic properties and steric profile of the molecule. The introduction of substituents on the pyrimidine ring can significantly impact the biological activity of the resulting derivatives. researchgate.netnih.gov

One common approach is the use of pre-functionalized pyrimidine starting materials in the initial synthesis. For instance, starting with a 2-substituted or 5-substituted 4-chloropyrimidine allows for the direct incorporation of a substituent into the final product.

Alternatively, direct C-H functionalization of the pyrimidine ring can be employed. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. For example, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings can be used to introduce aryl, alkynyl, and amino groups, respectively, at halogenated positions of the pyrimidine ring. researchgate.netnih.gov There are also methods for the direct C-H arylation of pyridine (B92270) N-oxides, which could potentially be adapted for pyrimidine N-oxides. rsc.org

Furthermore, methods for the activation of the C4 position of pyrimidine nucleosides using reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) have been developed, allowing for subsequent substitution with various nucleophiles. nih.gov This strategy could be explored for the direct functionalization of the 4-position of the pyrimidine ring in the target scaffold.

Table 3: Methods for Pyrimidine Functionalization

| Reaction Type | Description | Example Substituents |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a halopyrimidine with a boronic acid or ester. nih.gov | Aryl, heteroaryl groups. |

| Sonogashira Coupling | Palladium-catalyzed cross-coupling of a halopyrimidine with a terminal alkyne. nih.gov | Alkynyl groups. |

| Buchwald-Hartwig Amination | Palladium-catalyzed amination of a halopyrimidine. nih.gov | Alkylamino, arylamino groups. |

| C-H Functionalization | Direct coupling of a C-H bond with a suitable partner, often catalyzed by a transition metal. rsc.org | Aryl, alkyl groups. |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., halogen) by a nucleophile. researchgate.net | Amines, alkoxides, thiolates. |

Modifications of the Piperidine Nitrogen and Carbon Positions

The piperidine moiety provides another key site for introducing diversity. The piperidine nitrogen is a nucleophilic center that can be readily functionalized.

N-Alkylation and N-Acylation: The secondary amine of the piperidine ring can be easily alkylated using various alkyl halides or reductively aminated with aldehydes and ketones. nih.gov N-acylation can be achieved using acyl chlorides or anhydrides. These modifications allow for the introduction of a wide range of substituents, which can influence the compound's solubility, lipophilicity, and interactions with biological targets.

Functionalization of the Piperidine Carbon Skeleton: While more challenging, modifications to the carbon backbone of the piperidine ring can also be achieved. This often requires starting with a pre-functionalized piperidine derivative. For example, piperidin-4-ones can be used as precursors to introduce substituents at the 3- and 5-positions through various condensation and addition reactions. asianpubs.org The synthesis of a novel analogue of Alogliptin involved the construction of a spirocyclic ring on the piperidine moiety, demonstrating the feasibility of more complex modifications. nih.gov

A series of piperidin-4-yl-aminopyrimidine derivatives have been designed and synthesized as potent non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing the importance of piperidine modifications for biological activity. nih.govnih.gov

Table 4: Strategies for Piperidine Modification

| Modification Site | Reaction Type | Reagents | Resulting Functional Group |

| Piperidine Nitrogen | N-Alkylation | Alkyl halide, base | N-Alkyl |

| Piperidine Nitrogen | Reductive Amination | Aldehyde/ketone, reducing agent | N-Alkyl |

| Piperidine Nitrogen | N-Acylation | Acyl chloride/anhydride, base | N-Acyl |

| Piperidine Carbon | Starting from Piperidin-4-one | Various condensation/addition reactions | C3/C5 substituents |

| Piperidine Carbon | Spirocyclization | Intramolecular cyclization | Spirocyclic system nih.gov |

Synthesis of Linker-Modified Analogues

The this compound scaffold is a suitable platform for the development of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs). nih.govcapes.gov.brnih.govrsc.org PROTACs consist of two ligands connected by a linker, where one ligand binds to a target protein and the other recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.

The piperidine nitrogen of the this compound core provides a convenient attachment point for a linker. The linker itself can be varied in length, rigidity, and polarity to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govcapes.gov.br Common linker motifs include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures like alkynes and heterocyclic rings. nih.gov

The synthesis of such linker-modified analogues typically involves the initial preparation of the this compound core, followed by the attachment of a bifunctional linker to the piperidine nitrogen. The other end of the linker can then be coupled to the E3 ligase ligand. Alternatively, the linker can be built up stepwise from the piperidine nitrogen. The modular nature of this approach allows for the rapid generation of a library of linker-modified analogues for optimization. nih.govcapes.gov.br

The development of PROTACs bearing piperazine-containing linkers has been explored, and the pKa of the basic nitrogen in the linker has been shown to be a critical parameter influencing the properties of the molecule. nih.gov This highlights the importance of carefully designing the linker to achieve the desired physicochemical and pharmacological profile.

Table 5: Components of a PROTAC Based on the this compound Scaffold

| Component | Function | Potential Moieties |

| Warhead | Binds to the target protein of interest. | A ligand known to bind to the target protein. |

| This compound | Core scaffold providing a vector for linker attachment. | The title compound. |

| Linker | Connects the warhead and the E3 ligase ligand, and influences ternary complex formation. | PEG, alkyl chains, alkynes, heterocyclic rings. nih.gov |

| E3 Ligase Ligand | Binds to an E3 ubiquitin ligase (e.g., Cereblon, VHL). | Thalidomide analogues, VHL ligands. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamics of this compound. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed map of the molecular framework can be constructed.

Expected ¹H and ¹³C NMR Spectral Features:

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and piperidine rings. The pyrimidine protons, being in an aromatic environment, would appear in the downfield region. The protons on the piperidine ring would be found in the upfield region, with their chemical shifts influenced by the electronegative oxygen and nitrogen atoms.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The carbons of the pyrimidine ring would be in the aromatic region, while the piperidine carbons would be in the aliphatic region. The carbon atom C4 of the piperidine ring, being attached to the ether oxygen, is expected to be significantly deshielded compared to the other piperidine carbons.

A hypothetical data table for the expected NMR chemical shifts is presented below, based on the analysis of similar structures.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyrimidine H-2 | 8.5 - 8.7 | 157 - 159 |

| Pyrimidine H-5 | 6.9 - 7.1 | 115 - 117 |

| Pyrimidine H-6 | 8.3 - 8.5 | 156 - 158 |

| Piperidine CH (O-CH) | 4.5 - 4.8 | 70 - 75 |

| Piperidine CH₂ (axial, adjacent to NH) | 2.6 - 2.8 | 42 - 45 |

| Piperidine CH₂ (equatorial, adjacent to NH) | 3.0 - 3.2 | 42 - 45 |

| Piperidine CH₂ (axial, adjacent to CH-O) | 1.6 - 1.8 | 30 - 33 |

| Piperidine CH₂ (equatorial, adjacent to CH-O) | 2.0 - 2.2 | 30 - 33 |

| Piperidine NH | 1.8 - 2.5 (broad) | - |

| Pyrimidine C-4 | - | 165 - 168 |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Note: These are estimated values and can vary based on solvent and experimental conditions.

To unambiguously assign these signals and understand the compound's conformation, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, confirming the connectivity of protons within the piperidine ring and identifying the adjacent protons on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms. Crucially, it would show a correlation between the piperidine H4 proton and the pyrimidine C4 carbon, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons. It would be instrumental in determining the conformation of the piperidine ring (likely a chair conformation) and its spatial relationship to the pyrimidine ring.

Solid-state NMR (ssNMR) would be employed to study the structure of this compound in its solid, crystalline form. This technique is particularly valuable for identifying the presence of different polymorphic forms, which are distinct crystalline structures of the same compound that can have different physical properties. By analyzing the chemical shifts and using techniques like Cross-Polarization Magic Angle Spinning (CPMAS), ssNMR provides information about the local environment of each atom in the crystal lattice, which can be compared with data from X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the detailed analysis of molecular geometry, conformation, and intermolecular interactions.

An X-ray diffraction study of a suitable single crystal of this compound would be expected to confirm that the pyrimidine ring is essentially planar due to its aromaticity. The piperidine ring is anticipated to adopt a stable chair conformation, which is the most energetically favorable arrangement for six-membered saturated rings. The analysis would provide precise bond lengths, bond angles, and torsion angles for the entire molecule.

| Parameter | Expected Value |

| C-O-C bond angle (ether linkage) | 115-120° |

| Piperidine ring conformation | Chair |

| Pyrimidine ring planarity | Planar |

| Dihedral angle (pyrimidine plane vs. piperidine mean plane) | 40-60° |

Table 2: Predicted Molecular Geometry Parameters for this compound from X-ray Diffraction.

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular interactions. For this compound, the secondary amine in the piperidine ring is capable of acting as a hydrogen bond donor. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure would be stabilized by a network of intermolecular N-H···N hydrogen bonds.

Furthermore, the aromatic pyrimidine rings could engage in π-π stacking interactions, where the electron clouds of adjacent rings interact favorably, further stabilizing the crystal lattice. The analysis would reveal the distances and geometries of these interactions.

To explore the supramolecular chemistry of this compound, co-crystallization studies with various non-biological molecules could be undertaken. Co-crystals are crystalline structures containing two or more different molecular components in a stoichiometric ratio. By selecting co-formers with complementary hydrogen bonding sites (e.g., dicarboxylic acids), it would be possible to form novel crystalline structures with potentially altered physical properties. These studies would provide deeper insight into the intermolecular recognition preferences of the title compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unequivocal determination of the elemental composition of this compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy, typically to four or five decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. For instance, the molecular formula of this compound is C9H13N3O, with a calculated monoisotopic mass of 179.1059. tygersci.com HRMS analysis would confirm this exact mass, thereby verifying the elemental composition.

Table 1: HRMS Data for this compound and Related Structures

| Compound | Molecular Formula | Calculated [M+H]+ | Reference |

| This compound | C9H13N3O | 180.1131 | tygersci.com |

| (3-(5-((1-Methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)phenyl)methanol | C19H24N3O2 | 326.1869 | |

| 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido(5,4-d)pyrimidine | C16H20Cl2N6 | 367.1205 | nih.gov |

This table presents calculated exact masses for the protonated molecules ([M+H]+), a common species observed in electrospray ionization HRMS.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Tandem mass spectrometry (MS/MS) provides deeper structural insights by elucidating the fragmentation pathways of the parent ion. In an MS/MS experiment, the protonated molecule of this compound, selected by the first mass analyzer, is subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed by a second mass analyzer, producing a fragmentation spectrum.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and providing information about its conformational state.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of different functional groups. For this compound, characteristic IR absorption bands would be expected for the C-H stretching of the aliphatic piperidine and aromatic pyrimidine rings, the C-N stretching within the rings, the C-O-C stretching of the ether linkage, and the N-H stretching of the secondary amine in the piperidine ring. While a specific IR spectrum for this compound was not found, data for related structures like 4-methylpyrimidine (B18481) and other pyrimidine derivatives can be used for comparison. nist.govcore.ac.uk For instance, pyrimidine derivatives typically exhibit characteristic ring stretching vibrations in the 1600-1400 cm⁻¹ region. core.ac.uk

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would provide additional information on the vibrations of the pyrimidine ring and the carbon skeleton of the piperidine ring. The combination of IR and Raman spectroscopy offers a more complete picture of the vibrational modes of the molecule. mdpi.com

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Piperidine) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=N (Pyrimidine) | Stretching | 1600-1650 |

| C=C (Pyrimidine) | Stretching | 1550-1600 |

| C-O-C (Ether) | Asymmetric Stretching | 1200-1275 |

| C-O-C (Ether) | Symmetric Stretching | 1000-1075 |

| C-N (Piperidine) | Stretching | 1020-1220 |

This table is a generalized representation of expected vibrational frequencies based on typical ranges for the listed functional groups.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the analysis of chiral molecules. wikipedia.org These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light.

This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a CD or ORD spectrum. However, if a chiral center were introduced into the molecule, for example, by substitution on the piperidine or pyrimidine ring, the resulting enantiomers would produce mirror-image CD and ORD spectra. These techniques would then be crucial for determining the absolute configuration of the stereocenter. nih.govnih.gov

For instance, studies on chiral piperidine derivatives have utilized chiroptical methods to elucidate their stereochemistry. nih.gov The sign and magnitude of the Cotton effects in the CD and ORD spectra can be correlated with the spatial arrangement of the atoms around the chiral center. researchgate.net While not directly applicable to the parent compound, this highlights the potential of chiroptical spectroscopy in the analysis of chiral derivatives of this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods, are fundamental to predicting the molecular properties of 4-(Piperidin-4-yloxy)pyrimidine. These calculations solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure and energy of the molecule. For pyrimidine (B1678525) and piperidine (B6355638) derivatives, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311+G(d,p) are commonly employed to achieve a balance between computational cost and accuracy. nih.gov Such calculations can be performed for the molecule in the gas phase or by incorporating solvent effects to better mimic real-world conditions. nih.gov

The electronic structure of a molecule governs its reactivity and physical properties. DFT calculations are used to determine the distribution of electron density and the energies of the molecular orbitals. nanobioletters.com Key to understanding reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. For instance, in a study on 4-amino pyrazolo (3,4-d) pyrimidine, the calculated HOMO and LUMO energies showed that charge transfer occurs within the molecule, indicating potential sites for electrophilic and nucleophilic attack. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's behavior:

Ionization Potential (I): ≈ -EHOMO

Electron Affinity (A): ≈ -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Global Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These indices provide a quantitative measure of the molecule's stability and reactivity. For example, a high electrophilicity index suggests a molecule will behave as a strong electrophile in reactions. Theoretical studies on related nitrogen-containing heterocycles utilize these descriptors to predict their chemical behavior. nanobioletters.com

Table 1: Illustrative Frontier Molecular Orbital Data for an Analogous Pyrimidine Derivative This table presents example data from a related compound, 4-amino pyrazolo (3,4-d) pyrimidine, to demonstrate the output of quantum chemical calculations. The specific values for this compound would require dedicated computation.

| Parameter | Value (eV) |

| EHOMO | -6.21 |

| ELUMO | -1.35 |

| Energy Gap (ΔE) | 4.86 |

Data sourced from a computational study on 4-amino pyrazolo (3,4-d) pyrimidine. nih.gov

The flexibility of the piperidine ring and the rotatable bond of the ether linkage in this compound mean that it can exist in multiple conformations. Conformational analysis using quantum chemical methods is essential to identify the most stable, low-energy structures. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. nanobioletters.com

For the 4-substituted piperidine moiety, the substituent (in this case, the pyrimidine-oxy group) can be in either an axial or an equatorial position. These two chair conformers will have different energies, and computational methods can predict the energy difference and the equilibrium population of each. A study on the analogous molecule 4-(1-pyrrolidinyl)piperidine (B154721) showed that it prefers an equilibrium between axial-equatorial (a-e) and equatorial-equatorial (e-e) forms, with the relative populations being solvent-dependent. researchgate.net For this compound, it is expected that the equatorial conformer would be significantly more stable due to the large steric bulk of the pyrimidine-oxy group, which would cause significant 1,3-diaxial strain in the axial position.

By systematically rotating the dihedral angles and calculating the energy at each point, a potential energy surface (PES) or energy landscape can be constructed. This map reveals the stable conformers as minima and the energy barriers to interconversion as saddle points (transition states).

Quantum chemistry is widely used to predict spectroscopic data, which can be invaluable for structure elucidation and for interpreting experimental results.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts. nih.gov DFT methods have become a commonplace tool for predicting ¹H and ¹³C chemical shifts to aid in structural assignment. rsc.org For complex molecules, computed spectra for several candidate structures can be compared with experimental data to identify the correct isomer. rsc.org In a theoretical study of 4-(1-pyrrolidinyl)piperidine, ¹H, ¹³C, and ¹⁵N NMR chemical shifts were calculated for its stable conformers, showing good agreement with experimental values and highlighting the influence of solvent effects. researchgate.net

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. The calculations can determine the λmax (wavelength of maximum absorption) and the nature of the electronic transitions involved (e.g., n→π* or π→π*). Stability studies on related pyrimidine derivatives often use UV-Vis spectroscopy, and computational predictions can help assign the observed absorption bands to specific electronic transitions within the molecule. mdpi.comnih.gov

Vibrational Frequencies: Calculations of the second derivatives of energy with respect to atomic positions yield harmonic vibrational frequencies, which correspond to the peaks in infrared (IR) and Raman spectra. These calculated frequencies are often systematically scaled to correct for anharmonicity and other method-inherent approximations. nih.gov A detailed vibrational analysis was performed on 4-amino pyrazolo (3,4-d) pyrimidine using DFT and ab initio methods, allowing for a complete assignment of the fundamental modes observed in its FTIR and Raman spectra. nih.gov A similar analysis for this compound would help to assign specific vibrational modes to the stretching and bending of its constituent functional groups.

Table 2: Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Related Piperidine Analog This table shows data for the equatorial-equatorial conformer of 4-(1-pyrrolidinyl)piperidine in CDCl₃ to illustrate the accuracy of DFT-based NMR predictions. researchgate.net

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C2', C6' | 51.9 | 50.1 |

| C3', C5' | 32.7 | 31.8 |

| C4' | 61.9 | 61.1 |

| C2, C5 | 48.7 | 47.9 |

| C3, C4 | 26.6 | 26.1 |

While specific reaction mechanisms involving this compound are not detailed in the provided context, quantum chemical calculations are a primary tool for such investigations. By mapping the potential energy surface for a proposed reaction, chemists can identify the lowest energy pathway. This involves locating and characterizing the structures and energies of reactants, intermediates, transition states, and products. The activation energy barrier is determined by the energy difference between the reactant and the transition state, which governs the reaction rate. For example, in studying the alkylation of a pyrazolo[3,4-d]pyrimidine, computational methods could be used to determine why the reaction occurs at a specific nitrogen atom (N5) by comparing the activation barriers for alkylation at different potential reactive sites. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, particularly with solvent molecules.

For this compound, MD simulations could be used to:

Explore the conformational landscape more extensively than static calculations, observing transitions between different conformers in real-time.

Study the explicit interactions between the solute and solvent molecules (e.g., water), providing a detailed picture of the solvation shell and hydrogen bonding patterns.

MD simulations have been applied to study the stability of other complex piperazine (B1678402) derivatives in solution, demonstrating their utility in understanding how these molecules behave in a dynamic environment. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical and Physicochemical Descriptors (e.g., pKa, solubility, lipophilicity)

QSPR modeling aims to build mathematical models that correlate a molecule's structure with its properties. These models use calculated molecular descriptors to predict physicochemical properties, avoiding the need for potentially time-consuming and costly experiments.

pKa: The acid-dissociation constant (pKa) is a critical property. For this compound, the piperidine nitrogen is basic, and the pyrimidine nitrogens are weakly basic. QSPR and quantum mechanical methods can predict these pKa values. nih.gov Models can range from semiempirical quantum methods combined with continuum solvation models (like COSMO or SMD) to more advanced deep-learning approaches trained on large datasets of known pKa values. nih.govpeerj.com

Lipophilicity: Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), measures a compound's preference for a nonpolar versus a polar environment. nih.gov It is a crucial parameter in drug design. Numerous computational algorithms exist to predict logP values based on atomic contributions or whole-molecule properties. A study on related heterocyclic compounds compared various algorithms (e.g., iLOGP, XLOGP3, WLOGP) for predicting lipophilicity, showing that such in silico methods can be useful for rapid screening. nih.gov

QSPR models can also be extended to Quantitative Structure-Activity Relationships (QSAR), which link molecular structure to a specific biological activity. For example, a QSAR study on piperidinopyrimidine analogs was conducted to develop predictive models for their inhibitory activity against the enzyme oxidosqualene cyclase, demonstrating the power of these computational approaches in rational drug design. researchgate.net

Table 3: Illustrative Comparison of Calculated logP Values for an Analogous Compound Using Different Algorithms This table demonstrates the range of predicted lipophilicity values that can be obtained from various computational methods for a related compound. The specific values for this compound would vary.

| Algorithm | Predicted logP Value |

| iLOGP | 2.55 |

| XLOGP3 | 2.40 |

| WLOGP | 2.15 |

| MLOGP | 2.05 |

| SILCOS-IT | 2.78 |

Data adapted from a study on diquinothiazine derivatives to illustrate the methodology. nih.gov

Supramamolecular Interaction Modeling (e.g., Host-Guest Chemistry with synthetic receptors)

The study of supramolecular interactions, particularly host-guest chemistry, provides valuable insights into the recognition, binding, and transport of molecules. For a compound like this compound, understanding its potential to form inclusion complexes with synthetic receptors such as cyclodextrins and calixarenes is crucial for applications in drug delivery, sensing, and materials science. While direct computational studies on the supramolecular interactions of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from theoretical and computational investigations of its constituent moieties: the piperidine ring and the pyrimidine ring.

Analogous Studies on Piperidine Derivatives with Cyclodextrins

Computational modeling has been instrumental in elucidating the inclusion complexes of piperidine-containing molecules with cyclodextrins. A notable example is the study of piperine (B192125), an alkaloid containing a piperidine ring, with various β-cyclodextrins. nih.govnih.gov These studies combine experimental techniques with molecular dynamics (MD) simulations and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations to probe the stability and binding affinity of the host-guest complexes.

MD simulations of piperine with β-cyclodextrin (β-CD) and its methylated derivatives, such as heptakis-(2,6-di-O-methyl)-β-CD (DM-β-CD) and heptakis-(2,3,6-tri-O-methyl)-β-CD (TM-β-CD), have revealed the formation of stable 1:2 guest:host inclusion complexes in the crystalline state. nih.govnih.gov The piperine molecule is threaded through the hydrophobic cavities of two cyclodextrin (B1172386) molecules. The arrangement of the host molecules can vary, with a "tail-to-tail" orientation observed for the piperine/β-CD complex and a "head-to-tail" mode for the methylated derivatives. nih.govnih.gov

These computational approaches allow for a detailed examination of the intermolecular interactions that stabilize the complex. For the piperidine moiety of this compound, it can be inferred that it would likely be encapsulated within the hydrophobic cavity of a cyclodextrin molecule. The stability of such a complex would be governed by a combination of van der Waals forces and hydrophobic interactions.

A comparative analysis of various piperidine derivatives and their host-guest complexes with β-cyclodextrin has been performed using in silico methods to establish structure-activity relationships. nih.gov These studies highlight the potential of computational screening to identify promising candidates for forming stable inclusion complexes.

Table 1: Computational and Experimental Data for Piperine-Cyclodextrin Inclusion Complexes

| Host Molecule | Guest:Host Stoichiometry | Arrangement | Key Findings from Computational Studies |

| β-Cyclodextrin (β-CD) | 1:2 | Tail-to-tail | MD simulations confirm the stability of the complex in an aqueous environment. nih.govnih.gov |

| Heptakis-(2,6-di-O-methyl)-β-CD (DM-β-CD) | 1:2 | Head-to-tail | MM/GBSA calculations are used to determine binding affinity. nih.gov |

| Heptakis-(2,3,6-tri-O-methyl)-β-CD (TM-β-CD) | 1:2 | Head-to-tail | The guest molecule threads through the hydrophobic cavities of the hosts. nih.govnih.gov |

Insights from Pyrimidine Derivatives in Host-Guest Systems

The pyrimidine moiety of this compound also plays a significant role in its potential supramolecular interactions. Pyrimidine and its derivatives are known to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are fundamental to host-guest chemistry.

Studies on chiral pyrimidine metallacalixarenes have demonstrated the ability of the pyrimidine ring to act as a bridging ligand, leading to the self-assembly of calixarene-like structures. nih.gov These metallacalixarenes have been shown to engage in enantioselective recognition of mononucleotides, highlighting the specific interaction capabilities of the pyrimidine core. nih.gov

More directly relevant are computational and physicochemical studies of 4-aminopyridine (B3432731) with α-cyclodextrin. researchgate.net These investigations confirmed a 1:1 host-guest stoichiometry with a significant binding constant. researchgate.net Density Functional Theory (DFT) calculations were employed to validate the inclusion mechanism, revealing that the stability of the complex is primarily due to hydrogen bonding and π-π interactions. researchgate.net Non-covalent interaction (NCI) analysis further supported these findings. researchgate.net

For this compound, the pyrimidine ring could interact with a synthetic host in several ways. If the host has aromatic panels, as in calixarenes, π-π stacking interactions could be a dominant stabilizing force. The nitrogen atoms in the pyrimidine ring can also act as hydrogen bond acceptors, forming specific interactions with donor groups on the host molecule.

Predicted Supramolecular Behavior of this compound

Based on the analogous studies of its constituent parts, the supramolecular interaction of this compound with a synthetic receptor would likely involve a combination of interactions. The piperidine group would favor inclusion within a hydrophobic cavity, driven by entropic and enthalpic gains from the release of water molecules and favorable van der Waals contacts. Simultaneously, the pyrimidine ring could engage in more specific interactions, such as hydrogen bonding or π-π stacking, with the host's framework.

The flexible ether linkage between the piperidine and pyrimidine rings allows for conformational adaptability, which could be crucial for achieving an optimal fit within the host cavity. Computational modeling, such as a combination of molecular docking to predict the initial geometry followed by molecular dynamics simulations, would be essential to explore the conformational landscape of the complex and to calculate the binding free energy. This would provide a quantitative measure of the stability of the host-guest complex and reveal the key intermolecular forces at play.

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies

Electrophilic and Nucleophilic Reactions at the Pyrimidine (B1678525) Ring

The pyrimidine ring is an aromatic diazine, characterized by two nitrogen atoms at the 1 and 3 positions. bhu.ac.in This arrangement significantly influences its reactivity. The nitrogen atoms are electron-withdrawing, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic substitution. bhu.ac.in

Electrophilic Reactions: Electrophilic substitution on an unactivated pyrimidine ring is generally difficult due to the reduced electron density and the tendency for the ring nitrogens to be protonated under acidic conditions. bhu.ac.inyoutube.com When such reactions do occur, they preferentially happen at the C5 position, which is the most electron-rich carbon atom in the ring. youtube.comslideshare.net The presence of activating groups, such as the (piperidin-4-yloxy) group at the C4 position, can increase the electron density of the ring, potentially facilitating electrophilic substitution at the C5 position under favorable conditions. slideshare.net

Nucleophilic Reactions: The pyrimidine ring is highly susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions, which are electron-deficient. bhu.ac.inslideshare.net In 4-(Piperidin-4-yloxy)pyrimidine, the C4 position is already substituted. However, the (piperidin-4-yloxy) group can act as a leaving group, allowing for nucleophilic aromatic substitution (SNAr) at this position. The C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position. stackexchange.comstackexchange.com This enhanced reactivity is attributed to the greater stabilization of the Meisenheimer-like intermediate formed during the attack at C4/C6, where the negative charge can be delocalized over both ring nitrogen atoms. bhu.ac.instackexchange.com

| Reaction Type | Position(s) on Pyrimidine Ring | General Reactivity | Notes |

| Electrophilic Substitution | C5 | Low; requires activating groups or harsh conditions. | The (piperidin-4-yloxy) group is an activating group that may facilitate substitution at this position. slideshare.net |

| Nucleophilic Substitution | C2, C6 | High | These positions are electron-deficient and susceptible to attack by nucleophiles. slideshare.net |

| Nucleophilic Substitution (SNAr) | C4 | High | The (piperidin-4-yloxy) group can be displaced by a strong nucleophile. The C4 position is highly activated towards this reaction. stackexchange.comstackexchange.com |

Reactions Involving the Piperidine (B6355638) Nitrogen and Carbon Atoms

The piperidine moiety of the molecule contains a secondary amine, which is a key site for various chemical transformations. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. academicjournals.org

Common reactions involving the piperidine nitrogen include:

N-Alkylation: Reaction with alkyl halides to form tertiary amines.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Palladium-catalyzed or copper-catalyzed cross-coupling reactions with aryl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines. mdpi.com

These reactions allow for the straightforward modification of the piperidine ring, enabling the synthesis of a wide array of derivatives with potentially different physical, chemical, and biological properties.

Stability Studies under Various Chemical Conditions

The stability of this compound is a critical factor in its synthesis, storage, and application. The molecule contains several functional groups whose stability can be influenced by the chemical environment.

Acidic Conditions: The compound is expected to be stable in moderately acidic conditions, though the basic nitrogen atoms on both the pyrimidine and piperidine rings will be protonated to form salts. youtube.com In very strong acids, the ether linkage between the pyrimidine and piperidine rings could potentially undergo hydrolysis, although this typically requires harsh conditions.

Basic Conditions: The molecule is generally stable under basic conditions. The piperidine nitrogen can be deprotonated only by very strong bases. The pyrimidine ring itself is also stable to base, though strong basic conditions can promote certain nucleophilic substitution reactions if a suitable nucleophile is present.

Oxidative/Reductive Conditions: The pyrimidine ring is relatively resistant to oxidation. However, the piperidine ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of other products. Under reductive conditions, such as catalytic hydrogenation, the pyrimidine ring can be reduced, though this often requires high pressure and temperature. mdpi.com The ether linkage is generally stable to most standard reductive conditions.

Photochemical Reactivity and Degradation Pathways

The photochemical behavior of pyrimidines has been a subject of study, particularly in the context of nucleic acids. Upon absorption of UV light, pyrimidine derivatives can undergo various photochemical reactions. While specific studies on this compound are not prevalent, general degradation pathways for pyrimidines can be inferred.

Known photochemical reactions of the pyrimidine ring include ring-opening, rearrangements, and additions. researchgate.net One potential degradation pathway involves the cleavage of the pyrimidine ring. For instance, some biological pathways for pyrimidine degradation involve an initial cleavage of the N3-C4 bond. nih.govnih.gov While this is a biological process, photochemical activation could potentially lead to similar ring-opening reactions, forming acyclic products. The presence of the ether linkage and the piperidine ring may influence the specific photochemical outcomes.

Role as a Ligand in Coordination Chemistry

This compound possesses multiple potential coordination sites, making it a versatile ligand for complexing with metal ions. The available coordination sites include:

The two nitrogen atoms of the pyrimidine ring (N1 and N3).

The secondary amine nitrogen of the piperidine ring.

The ether oxygen atom.

This multi-dentate character allows the molecule to act as a bridging or chelating ligand in the formation of coordination polymers, including metal-organic frameworks (MOFs), and in the development of metal-based catalysts. nih.govnih.gov The flexibility of the piperidine ring and the specific geometry of the coordination sites can lead to the formation of diverse and complex architectures. nih.gov Pyrimidine and pyridine-based ligands are widely used in the construction of MOFs and catalytic systems. rsc.orgresearchgate.netmdpi.com The use of such ligands can create functionalized frameworks for applications in catalysis, gas storage, and separation. mdpi.comoiccpress.comfrontiersin.org

| Potential Coordination Site | Type | Role in Coordination |

| Pyrimidine N1, N3 | Lewis Base | Can coordinate to metal centers, acting as a monodentate or bridging ligand. nih.gov |

| Piperidine N | Lewis Base | Can coordinate to a metal center, often requiring deprotonation for neutral ligands. nih.gov |

| Ether Oxygen | Lewis Base | Weak coordination site, but can participate in chelation with adjacent sites. |

Advanced Applications in Materials Science and Supramolecular Chemistry

Incorporation into Polymeric Systems and Conjugated Materials

The integration of pyrimidine-based units into polymeric structures is a strategy to impart specific electronic, optical, or recognition properties to the resulting materials. While direct evidence for the incorporation of 4-(piperidin-4-yloxy)pyrimidine into polymeric systems is not available in the provided search results, the functionalities present in the molecule suggest its potential as a monomer or a functional pendant group. The piperidine (B6355638) nitrogen could be a site for polymerization or for grafting onto existing polymer backbones. The pyrimidine (B1678525) ring, with its electron-deficient nature, could influence the electronic properties of conjugated polymers if incorporated into the main chain.

Research on other pyrimidine derivatives has demonstrated their utility in creating functional polymers. For instance, pyrimidine units have been used to construct polymers with interesting photophysical properties and as components in materials with specific recognition capabilities. The principles guiding the synthesis and properties of these materials could conceptually be applied to polymers containing the this compound moiety.

Utilization as a Building Block in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. nih.govmdpi.com The directional bonding and well-defined structures of these materials make them suitable for applications in gas storage, separation, and catalysis. The nitrogen atoms in the pyrimidine and piperidine rings of this compound could serve as coordination sites for metal ions, making it a potential organic linker for the synthesis of MOFs. researchgate.netberkeley.edu The geometry of the molecule would dictate the resulting topology of the framework. For example, pyrimidine-4,6-dicarboxylate has been used as a ligand to create a luminescent 3D MOF with lead(II). mdpi.com

Similarly, in the context of COFs, which are formed through strong covalent bonds, derivatives of this compound could be functionalized with reactive groups (e.g., amines, aldehydes) to enable their participation in framework-forming reactions. mdpi.comnih.gov The modular nature of COF synthesis allows for the incorporation of various functional building blocks to tune the properties of the resulting material. chemrxiv.orgchemrxiv.org While no specific MOFs or COFs based on this compound are detailed in the search results, the fundamental principles of reticular chemistry suggest its potential as a versatile building block. nih.gov

Supramolecular Self-Assembly and Non-Covalent Interactions for Controlled Architectures

Supramolecular self-assembly relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to organize molecules into well-defined, higher-order structures. nih.govresearchgate.net The ability to control the assembly of molecules is crucial for the bottom-up fabrication of functional nanomaterials. nih.govrepec.org Pyrimidine-containing molecules have been shown to form complex supramolecular structures through hierarchical non-covalent interactions. nih.govnih.gov For instance, pyrimido[4,5-d]pyrimidine nucleosides have been observed to self-assemble into intricate flower-shaped superstructures. nih.govrepec.org

The structure of this compound is conducive to participating in various non-covalent interactions. The pyrimidine ring can engage in π-π stacking, while the nitrogen atoms of both the pyrimidine and piperidine rings can act as hydrogen bond acceptors. researchgate.netresearchgate.net The flexible piperidin-4-yloxy linker allows for conformational freedom, which could lead to diverse and controllable self-assembled architectures. chemrxiv.org While specific studies on the self-assembly of this compound are not present in the search results, the principles governing the supramolecular chemistry of related pyrimidine derivatives suggest that it could be a valuable component for designing controlled molecular architectures. nih.govresearchgate.net

Emerging Research Frontiers and Future Perspectives

Unexplored Synthetic Methodologies and Efficient Production Routes

Recent advancements have focused on developing novel synthetic strategies to overcome these limitations. numberanalytics.com These include:

Multi-component reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. numberanalytics.comresearchgate.net For instance, a one-pot, three-component reaction has been reported for the synthesis of pyrimidine (B1678525) derivatives using a magnetic nano Fe3O4 particle catalyst under solvent-free conditions. growingscience.com

Catalytic approaches: The use of transition metal catalysts, such as palladium and copper, facilitates cross-coupling reactions, enabling the efficient formation of C-C and C-N bonds. numberanalytics.com Additionally, the use of recyclable and non-toxic catalysts like β-cyclodextrin in aqueous media presents a greener alternative. mdpi.com

Flow chemistry: This technique allows for continuous synthesis, which can lead to improved yields, reduced waste, and better process control compared to traditional batch methods. numberanalytics.com

Microwave-assisted synthesis: The application of microwave irradiation can accelerate reaction rates and improve yields in the synthesis of pyrimidine derivatives. numberanalytics.commdpi.com

Future research in this area will likely focus on developing even more streamlined and environmentally friendly synthetic routes. This could involve the exploration of novel starting materials, the design of more active and selective catalysts, and the optimization of reaction conditions to maximize yield and minimize byproducts. numberanalytics.com The development of methods that avoid protecting groups for the piperidine (B6355638) nitrogen is also a significant goal to simplify the synthesis and reduce costs. google.com

Potential in Novel Catalytic Systems and Asymmetric Transformations

The structural features of 4-(piperidin-4-yloxy)pyrimidine, specifically the presence of multiple nitrogen atoms and a chiral center upon substitution, make it an intriguing candidate for applications in catalysis. The pyrimidine and piperidine rings can act as ligands for metal centers, potentially enabling the development of novel catalytic systems. numberanalytics.com

A particularly promising area is asymmetric catalysis , where the goal is to synthesize a specific stereoisomer of a chiral molecule. This is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. nih.gov The development of efficient methods for the enantioselective synthesis of piperidine derivatives is a significant objective in organic chemistry. acs.org

Several strategies have been explored for the asymmetric synthesis of piperidine derivatives, including:

Asymmetric hydrogenation: The use of chiral catalysts, such as those based on iridium or ruthenium, has proven effective for the enantioselective hydrogenation of pyridinium (B92312) salts to produce chiral piperidines. acs.orgnih.gov

'Clip-Cycle' synthesis: This two-step approach involves a cross-metathesis reaction followed by an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst to yield enantioenriched piperidines. rsc.org

Biocatalysis: The use of enzymes, such as amine oxidases and ene-imine reductases, offers a chemo-enzymatic approach for the asymmetric dearomatization of pyridines to prepare substituted piperidines with high stereoselectivity. nih.gov

The integration of the this compound scaffold into these and other asymmetric transformations could lead to the development of novel catalysts and synthetic methodologies for producing a wide range of chiral molecules with potential applications in medicine and materials science. acs.orgrsc.org

Integration with Machine Learning and Artificial Intelligence for Chemical Design and Synthesis Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize chemical research, and their application to the design and synthesis of complex heterocyclic compounds like this compound holds immense potential.

ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new reactions, identify optimal reaction conditions, and even propose novel synthetic routes. This can significantly accelerate the discovery and development of new molecules. numberanalytics.com For a specific target molecule, AI can analyze its structure and suggest potential precursors and reaction pathways, saving chemists significant time and resources that would otherwise be spent on trial-and-error experimentation.

In the context of this compound and its derivatives, ML and AI can be utilized for:

Predicting biological activity: By analyzing the structural features of a library of pyrimidine derivatives and their corresponding biological data, ML models can be developed to predict the activity of new, unsynthesized compounds. nih.gov This allows for the in silico screening of large virtual libraries to identify the most promising candidates for synthesis and testing.

Optimizing synthetic routes: AI can be used to design the most efficient and cost-effective synthetic pathways by considering factors such as the availability of starting materials, reaction yields, and the number of synthetic steps. numberanalytics.com

Designing novel structures: Generative AI models can be used to design entirely new molecules with desired properties, such as high potency against a specific biological target and favorable pharmacokinetic profiles. nih.gov

The integration of these computational tools with experimental chemistry will undoubtedly accelerate the pace of innovation in the field of heterocyclic chemistry.

Challenges and Opportunities in the Field of Complex Heterocyclic Synthesis and Application

The synthesis and application of complex heterocyclic compounds like this compound present both significant challenges and exciting opportunities for chemists.

Challenges:

Characterization: The detailed structural analysis of complex heterocyclic compounds can be challenging and often requires a combination of advanced spectroscopic and chromatographic techniques. numberanalytics.comnumberanalytics.com

Understanding Structure-Activity Relationships (SAR): Elucidating the precise relationship between the structure of a heterocyclic compound and its biological activity is often a complex and iterative process. nih.gov

Drug Resistance: In the context of medicinal chemistry, the development of drug resistance is a major obstacle that necessitates the continuous design and synthesis of new and more effective therapeutic agents. nih.gov

Opportunities:

Novel Biological Activity: The vast chemical space of heterocyclic compounds offers immense opportunities for the discovery of new molecules with unique biological activities, including potential treatments for cancer, infectious diseases, and neurological disorders. gsconlinepress.comnumberanalytics.comnih.gov

Materials Science: Heterocyclic compounds are finding increasing use in materials science, with applications in the development of organic light-emitting diodes (OLEDs), solar cells, and other advanced materials. numberanalytics.comnumberanalytics.com

Sustainable Chemistry: There is a growing emphasis on the development of "green" and sustainable synthetic methods that minimize waste, use renewable resources, and avoid hazardous reagents. numberanalytics.com

Interdisciplinary Collaboration: The complexity of modern chemical research necessitates collaboration between synthetic chemists, computational chemists, biologists, and materials scientists to fully realize the potential of heterocyclic compounds.

The continued exploration of the synthesis and properties of this compound and other complex heterocycles will undoubtedly lead to significant scientific advancements with far-reaching implications across various scientific disciplines. msesupplies.com

常见问题

Q. What are the common synthetic routes for 4-(Piperidin-4-yloxy)pyrimidine, and how do reaction conditions influence yield?

A one-step synthesis method involves condensing 4-hydroxycoumarin, 4-piperidinobenzaldehyde, and thiourea using catalytic p-toluenesulfonic acid under reflux conditions. Yield optimization requires precise control of stoichiometry (1:1:1 molar ratio) and temperature (80–100°C), with reaction completion monitored via TLC . Alternative routes may employ nucleophilic substitution between 4-chloropyrimidine and piperidin-4-ol under basic conditions (e.g., K₂CO₃ in DMF), where excess piperidin-4-ol improves regioselectivity .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to resolve signals from the piperidine oxygen linkage and pyrimidine ring protons. Mass spectrometry (MS) provides molecular ion validation and fragmentation patterns. For example, ESI-MS of this compound derivatives typically shows [M+H]⁺ peaks correlating with calculated molecular weights . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended to detect byproducts from incomplete substitution reactions .

Q. How is this compound utilized as a building block in medicinal chemistry?

The piperidine-pyrimidine scaffold serves as a versatile intermediate for synthesizing kinase inhibitors and GPCR modulators. Its oxygen linker enables facile functionalization at the pyrimidine C2/C5 positions. For instance, coupling with sulfonamide groups or trifluoromethylbenzamide moieties enhances target binding affinity in drug discovery projects . Computational studies (e.g., SwissADME) predict favorable drug-likeness parameters, including moderate LogP (2.1–2.5) and high gastrointestinal absorption (>80%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions in the synthesis of this compound derivatives?

Competing side reactions, such as over-alkylation or ring-opening, are minimized by using anhydrous solvents (e.g., DMF or THF) and inert atmospheres (N₂/Ar). Catalytic p-toluenesulfonic acid reduces reaction time (<6 hours) and improves regioselectivity compared to Lewis acids like AlCl₃. Kinetic studies via in-situ IR spectroscopy help identify intermediates and optimize temperature ramping . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) removes unreacted piperidin-4-ol and chloropyrimidine precursors .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

Ambiguities in NMR assignments arise from rotational isomerism in the piperidine ring or solvent-induced shifts. Advanced techniques like 2D NMR (COSY, HSQC) clarify coupling between piperidine protons and pyrimidine substituents. For example, HSQC correlations between the piperidine H1 proton (δ 3.8–4.2 ppm) and pyrimidine C4 oxygen confirm the linkage geometry . Density Functional Theory (DFT) calculations (B3LYP/6-31G*) provide simulated spectra to validate experimental observations .

Q. What computational strategies predict the pharmacokinetic properties of this compound-based drug candidates?